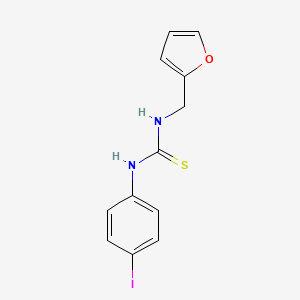![molecular formula C17H14N2O3S2 B4837270 N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4837270.png)
N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-phenyl-4-[(2-thienylsulfonyl)amino]benzamide, also known as PFT-α, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first discovered as an inhibitor of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of genes related to inflammation, cell survival, and immune response. Since then, PFT-α has been studied for its effects on cancer, neurodegenerative diseases, and other conditions.
Wirkmechanismus
N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα exerts its effects by inhibiting the activity of the NF-κB transcription factor. NF-κB is a key regulator of genes involved in inflammation, cell survival, and immune response. By inhibiting the activity of NF-κB, N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα can reduce inflammation, promote cell death in cancer cells, and modulate immune response.
Biochemical and Physiological Effects:
N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα has been shown to have various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis in cancer cells, and modulation of immune response. The compound has also been shown to reduce inflammation in various animal models of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, the compound has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments. In addition, the compound has not been extensively studied for its potential side effects, which may limit its clinical applications.
Zukünftige Richtungen
Despite its limitations, N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα has shown promise as a potential therapeutic agent for various diseases. Future research should focus on optimizing the synthesis and formulation of N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα to improve its solubility and stability. In addition, further studies are needed to investigate the potential side effects of the compound and its efficacy in clinical settings. Finally, N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα may have potential applications in combination with other drugs or therapies for various diseases, which should be explored in future studies.
Wissenschaftliche Forschungsanwendungen
N-phenyl-4-[(2-thienylsulfonyl)amino]benzamideα has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. The compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes related to inflammation, cell survival, and immune response. Inhibition of NF-κB has been suggested as a potential therapeutic strategy for various diseases, including cancer, autoimmune diseases, and chronic inflammatory disorders.
Eigenschaften
IUPAC Name |
N-phenyl-4-(thiophen-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-17(18-14-5-2-1-3-6-14)13-8-10-15(11-9-13)19-24(21,22)16-7-4-12-23-16/h1-12,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYFSIBKHNLKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4837211.png)


![N-(3-methoxypropyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4837238.png)
![4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4837243.png)
![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4837250.png)

![3-(4-chlorophenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4837275.png)

![N-(2,4-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4837283.png)

![3,3'-thiobis[N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B4837298.png)